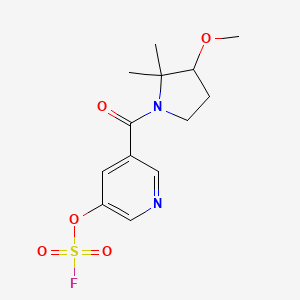
3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine, also known as FMOC-FSO2-5-F-Pyridine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a building block in the synthesis of various biologically active molecules. It has also been studied for its potential as a pharmaceutical intermediate and as a tool for chemical biology research.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is not well understood. However, it is believed to act as a nucleophile in various reactions and can also form covalent bonds with proteins and enzymes.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can inhibit the activity of certain enzymes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is its versatility in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity and reactivity towards certain biological molecules.
Orientations Futures
There are several future directions for the use of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine in scientific research. One potential area of research is the development of new small molecule inhibitors for various diseases. Another area of research is the use of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine as a tool for chemical biology research to study the function of proteins and enzymes. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-methoxy-2,2-dimethylpyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-fluoropyridine-5-amine in the presence of a base to form the desired product.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine has been extensively used in the synthesis of various biologically active molecules such as peptides, peptidomimetics, and small molecule inhibitors. It has also been used as a tool for chemical biology research to study the function of proteins and enzymes.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-13(2)11(20-3)4-5-16(13)12(17)9-6-10(8-15-7-9)21-22(14,18)19/h6-8,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCAOMTEFVLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
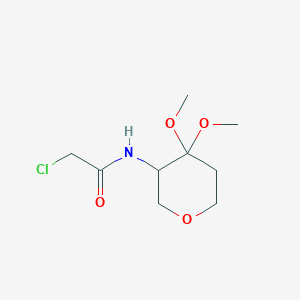
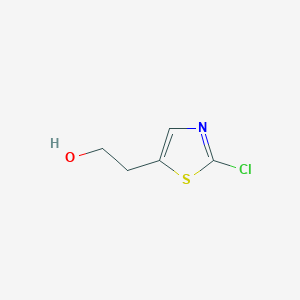

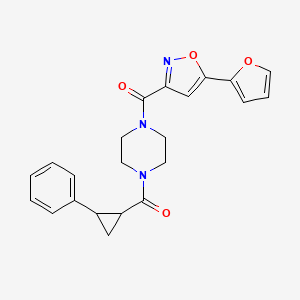
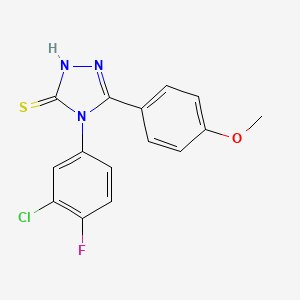

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)
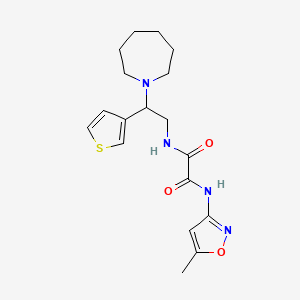
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)
![N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B2579184.png)
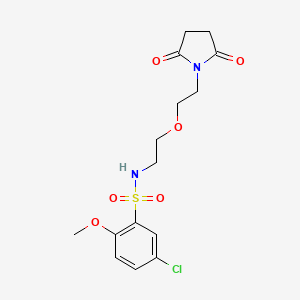
![Methyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2579189.png)